Product packaging for 5-Ethoxy-2-ethylisoindoline-1,3-dione(Cat. No.:CAS No. 5140-54-5)

5-Ethoxy-2-ethylisoindoline-1,3-dione

Cat. No.: B3269615
CAS No.: 5140-54-5
M. Wt: 219.24 g/mol
InChI Key: WWGHRNYDQCLGOO-UHFFFAOYSA-N
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Description

5-Ethoxy-2-ethylisoindoline-1,3-dione (CAS 5140-54-5) is an isoindoline-1,3-dione derivative with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. This compound is provided for research purposes and is not intended for diagnostic or therapeutic uses. Isoindoline-1,3-dione derivatives, also known as phthalimides, are a significant class of heterocyclic compounds known for their multidirectional biological activities . These derivatives are of particular interest in medicinal chemistry research for designing potential inhibitors of cholinesterase enzymes, which are key targets in the investigation of neurodegenerative conditions . The core phthalimide structure is a versatile pharmacophore that can be synthetically modified to interact with various biological targets, making it a valuable scaffold in early-stage drug discovery . Researchers are exploring related compounds as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which is a prominent strategy for developing candidates for Alzheimer's disease therapy . The acidic proton at the imide nitrogen allows for condensation with various pharmacophores, facilitating the creation of novel derivatives for structure-activity relationship (SAR) studies . Beyond neuroscience, the isoindoline-1,3-dione scaffold is also investigated for its potential anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes . This product is for research use only and is not approved for human or animal consumption. Handle with appropriate precautions; recommended storage is sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B3269615 5-Ethoxy-2-ethylisoindoline-1,3-dione CAS No. 5140-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-2-ethylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-13-11(14)9-6-5-8(16-4-2)7-10(9)12(13)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGHRNYDQCLGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856355
Record name 5-Ethoxy-2-ethyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5140-54-5
Record name 5-Ethoxy-2-ethyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Ethoxy 2 Ethylisoindoline 1,3 Dione and Analogous Compounds

Classical Condensation Reactions for Isoindoline-1,3-dione Synthesis

The traditional and most widely employed method for synthesizing isoindoline-1,3-diones involves the condensation of phthalic anhydride (B1165640) or its derivatives with primary amines. scispace.comresearchgate.net This approach is valued for its simplicity and the ready availability of starting materials.

Phthalic Anhydride and Primary Amine Condensation Routes

The direct condensation of phthalic anhydride with a primary amine is a cornerstone of isoindoline-1,3-dione synthesis. scispace.com This reaction typically proceeds by heating the reactants, often in a solvent, to drive off the water molecule formed during the cyclization. For the specific synthesis of 5-Ethoxy-2-ethylisoindoline-1,3-dione, 4-ethoxyphthalic anhydride would be reacted with ethylamine (B1201723).

The reaction mechanism involves the initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization, driven by heat, results in the formation of the imide ring of the isoindoline-1,3-dione.

A variety of primary amines can be used in this reaction, including aliphatic, aromatic, and benzylic amines, leading to a diverse range of N-substituted isoindoline-1,3-diones. rsc.org For instance, reacting phthalic anhydride with aminoethanol or aminopropanol (B1366323) yields the corresponding hydroxyalkyl-substituted isoindoline-1,3-diones. derpharmachemica.com Similarly, using glycine (B1666218) in glacial acetic acid produces 2-(1,3-dioxoisoindolin-2-yl)acetic acid. nih.gov

Solvent Effects and Catalysis in Condensation Reactions

The choice of solvent and the use of catalysts can significantly influence the efficiency and conditions of the condensation reaction. While the reaction can be performed neat (solvent-free) with simple heating, various solvents such as glacial acetic acid, toluene (B28343), and ethanol (B145695) are commonly employed. rsc.orgnih.govchemicalbook.com Acetic acid can act as both a solvent and a catalyst. rsc.org Refluxing in toluene with a Dean-Stark apparatus to remove water is a common strategy to drive the reaction to completion. chemicalbook.com

Catalysts are often introduced to improve reaction rates and yields under milder conditions. Phthalimide (B116566) N-sulfonic acid has been used as an efficient catalyst for the synthesis of various isoindoline-1,3-diones in ethanol at 80°C. rsc.org Green chemistry approaches have also been explored, utilizing water extract of onion peel ash as a catalytic-solvent system, achieving high yields in short reaction times. rsc.org Ionic liquids, such as 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate, have also been shown to catalyze these reactions effectively. nih.gov

Interactive Table: Catalysts and Solvents in Isoindoline-1,3-dione Synthesis
CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Phthalimide N-sulfonic acidEthanol80-High rsc.org
Glacial Acetic AcidGlacial Acetic AcidReflux3 h62-78 rsc.org
Water Extract of Onion Peel Ash-808 min64-92 rsc.org
SiO2-tpy-NbIPA:H2OReflux-41-93 researchgate.net
None (Solventless)NoneHeating-- researchgate.net
[DMBSI]HSO4Ethylene (B1197577) Glycol1204 min- nih.gov

Advanced and Green Synthetic Approaches

In addition to classical methods, several advanced synthetic strategies have been developed to access isoindoline-1,3-dione scaffolds, often offering improved efficiency, milder reaction conditions, and access to more complex structures.

Palladium-Catalyzed Carbonylative Cyclization from o-Halobenzoates

A powerful one-step method for synthesizing 2-substituted isoindoline-1,3-diones involves the palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines. nih.govnih.govcapes.gov.br This methodology is notable for its tolerance of a wide range of functional groups, including methoxy (B1213986), alcohol, ketone, and nitro groups. nih.govnih.govcapes.gov.br

The reaction proceeds under a carbon monoxide atmosphere, typically using a palladium catalyst such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a base like cesium carbonate. nih.gov The proposed mechanism involves the oxidative addition of the palladium catalyst to the carbon-halogen bond of the o-halobenzoate, followed by CO insertion. The resulting acylpalladium complex then reacts with the primary amine to form an o-amidocarboxylate intermediate, which undergoes base-catalyzed cyclization to yield the final isoindoline-1,3-dione product. nih.gov

Interactive Table: Palladium-Catalyzed Synthesis of Isoindoline-1,3-diones
o-HalobenzoatePrimary AmineCatalyst SystemProductYield (%)Reference
Methyl 2-bromobenzoateBenzylaminePd(OAc)2/dppp/Cs2CO32-Benzylisoindoline-1,3-dione85 nih.gov
Methyl 2-iodobenzoateBenzylaminePd(OAc)2/dppp/Cs2CO32-Benzylisoindoline-1,3-dione82 nih.gov
Methyl 2-chlorobenzoateBenzylaminePd(OAc)2/dppp/Cs2CO32-Benzylisoindoline-1,3-dione45 nih.gov

Hexadehydro-Diels-Alder Domino Reactions for Fused Systems

The hexadehydro-Diels-Alder (HDDA) reaction provides a route to fused, multifunctionalized isoindoline-1,3-diones. scispace.comrsc.org This reaction involves the [4+2] cycloaddition of a diyne and an alkyne (diynophile) to generate a reactive benzyne (B1209423) intermediate, which is then trapped. wikipedia.org In a specific application, the reaction of tetraynes with imidazole (B134444) derivatives and oxygen can produce highly substituted tricyclic isoindoline-1,3-diones in good to excellent yields without the need for metal catalysts or bases. scispace.com

The proposed cascade mechanism begins with the HDDA reaction of a tetrayne to form an aryne intermediate. This intermediate then undergoes a formal [4+2] cycloaddition with an imidazole derivative, followed by an oxygen-coupling oxidation to form the fused isoindole-1,3-dione system. scispace.com This method represents a direct and efficient way to construct complex polycyclic aromatic compounds. rsc.orgwikipedia.org

Multi-Component Reactions (MCRs) for Isoindoline-1,3-dione Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry for the efficient construction of complex molecular scaffolds from three or more starting materials in a single step. researchgate.netmdpi.com Several MCRs have been developed for the synthesis of isoindoline-1,3-dione derivatives.

One such example is a one-pot, three-component reaction to synthesize thioalkylated benzimidazole-based isoindoline-1,3-diones using acetic acid as a catalyst in ethanol. researchgate.net Another MCR involves the reaction of phthalic anhydride, an amine, and another component to build more complex heterocyclic systems containing the isoindoline-1,3-dione moiety. For instance, new classes of isoindoline-1,3-diones have been prepared via the reaction of phthalic anhydride and primary amino-containing compounds in refluxing glacial acetic acid. rsc.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are also prominent in generating molecular diversity and have been applied to the synthesis of various heterocyclic structures. mdpi.com

Electrochemical Methods for Cyclic Imide Synthesis

Electrochemical synthesis has emerged as a powerful and green alternative for the formation of cyclic imides, offering mild reaction conditions and high selectivity. These methods utilize electric current as a traceless reagent, minimizing waste and avoiding harsh chemical oxidants or reductants.

A notable electrochemical approach involves the selective reduction of cyclic imides to corresponding hydroxylactams and lactams. prepchem.com This method, conducted in a simple undivided cell with carbon electrodes, allows for controlled reduction that can be fine-tuned by adjusting the electric current and reaction time. prepchem.com It demonstrates broad substrate scope and tolerance for various functional groups. prepchem.com

Another innovative electrochemical strategy is the Hofmann rearrangement of phthalimides to produce anthranilate derivatives. researchgate.net This transition-metal-free process is mediated by KBr and 18-crown-6, showcasing high atom economy and operational simplicity. researchgate.net While this method results in ring-opening, it highlights the utility of electrochemistry in modifying the phthalimide core.

Furthermore, the electrochemical reduction of nitroarenes provides a direct pathway to nitrogen-containing heterocycles, including precursors for cyclic imides. scbt.comchemicalbook.com For instance, the electrosynthesis of 4-hydroxy-1,4-benzoxazin-3-ones from nitroarenes demonstrates a scalable method for forming N-O heterocycles under mild conditions. scbt.comchemicalbook.com The generation of imide-N-oxyl radicals through electrochemical means is another advanced technique, enabling cross-dehydrogenative coupling reactions. chemicalbook.com

Table 1: Comparison of Selected Electrochemical Methods for Imide Synthesis and Modification
MethodSubstrateProductKey FeaturesReference
Selective ReductionCyclic ImidesHydroxylactams / LactamsUndivided cell, carbon electrodes, current/time tunable. prepchem.com
Hofmann RearrangementPhthalimidesAnthranilate DerivativesTransition-metal-free, mediated by KBr/18-crown-6. researchgate.net
Reduction of NitroarenesNitroarenesCyclic Hydroxamic AcidsScalable, uses inexpensive starting materials. scbt.comchemicalbook.com
Radical CouplingN-hydroxyphthalimideO-phthalimide oximesGenerates O-centered imide-N-oxyl radicals. chemicalbook.com

Regioselective and Stereoselective Synthesis Strategies

Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereoselectivity) is paramount in synthesizing complex isoindoline-1,3-dione derivatives.

Regioselectivity: The synthesis of 5-substituted isoindoline-1,3-diones, such as the target ethoxy compound, fundamentally relies on the use of a correspondingly substituted precursor, typically a 4-substituted phthalic anhydride or phthalic acid. For example, the synthesis of 4-hydroxyphthalic acid can be achieved from 4-bromophthalic anhydride or 4-sulfophthalic acid. google.comgoogle.comchemicalbook.com A method involving the hydroxylation of 4-bromophthalic anhydride using potassium hydroxide (B78521) and a cuprous chloride catalyst in a DMSO/water solvent system yields 4-hydroxyphthalic acid with high purity and yield. chemicalbook.com This precursor dictates that the functional group will be located at the 5-position of the final isoindoline-1,3-dione ring system. Palladium-catalyzed C–H activation and annulation reactions also offer a sophisticated route for the regioselective construction of substituted isoquinolones and related lactams. scbt.com

Stereoselectivity: For isoindolinones with chiral centers, particularly at the C3 position, asymmetric synthesis strategies are employed. One effective method is the direct alkylation of carbanions derived from isoindolinones bearing a chiral auxiliary on the nitrogen atom, such as an (S)-2-(tert-butylsulfinyl) group. google.com This approach allows for the synthesis of 3-substituted isoindolinones with high diastereomeric ratios. google.com Another strategy involves the condensation of a chiral amine, like (R)-phenylglycinol, with a 2-formylbenzoic acid derivative to produce a tricyclic γ-lactam as a single diastereoisomer. google.comscispace.com

Table 2: Strategies for Selective Synthesis of Isoindoline (B1297411) Derivatives
StrategyKey Reagent/CatalystType of SelectivityOutcomeReference
Precursor-Directed Synthesis4-Substituted Phthalic AnhydrideRegioselectiveYields 5-substituted isoindoline-1,3-diones. google.comchemicalbook.com
Direct AlkylationChiral N-tert-butylsulfinyl auxiliaryStereoselectiveHigh diastereomeric ratios for 3-substituted isoindolinones. google.com
Chiral Amine Condensation(R)-phenylglycinolStereoselectiveForms tricyclic lactams as single diastereoisomers. google.comscispace.com
C-H Activation/AnnulationPalladium CatalystRegioselectiveAccess to various substituted isoquinolinones. scbt.com

Introduction and Functionalization of Specific Substituents (e.g., Ethoxy, Ethyl)

The synthesis of this compound requires the specific introduction of an ethoxy group onto the phthalimide ring and an ethyl group onto the imide nitrogen.

Introduction of the Ethoxy Group: The most direct route to a 5-ethoxy substituent involves starting with a precursor already containing this functionality. A common strategy is to first synthesize 4-hydroxyphthalic acid. This can be accomplished by fusing 4-sulfophthalic acid with caustic soda or through the catalyzed hydroxylation of 4-bromophthalic anhydride. google.comchemicalbook.comchemicalbook.com The resulting 4-hydroxyphthalic acid can then be dehydrated, often by heating in an inert solvent, to form 4-hydroxyphthalic anhydride. google.comlibretexts.org The crucial step is the subsequent O-alkylation (etherification) of the phenolic hydroxyl group. This can be achieved by reacting the 4-hydroxyphthalic anhydride or its corresponding acid with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium carbonate. This yields 4-ethoxyphthalic anhydride, the key intermediate for the target molecule.

Introduction of the Ethyl Group (N-functionalization): The introduction of the N-ethyl group is typically achieved in the final step of the synthesis. The reaction of a phthalic anhydride with a primary amine is a classic and efficient method for forming N-substituted phthalimides. shaalaa.com In this case, 4-ethoxyphthalic anhydride would be reacted with ethylamine. chemguide.co.uklibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride ring. youtube.com This is followed by an intramolecular cyclization and dehydration, which can be facilitated by heating, to form the stable five-membered imide ring of this compound. chemicalbook.comshaalaa.com This reaction is generally high-yielding and provides a straightforward route to the desired N-substituted product.

Table of Mentioned Compounds

Table 3: List of Chemical Compounds
Compound NameRole/Type
This compoundTarget Molecule
PhthalimideStarting Material / Core Structure
N-hydroxyphthalimidePrecursor for Electrochemical Reaction
AnthranilateProduct of Hofmann Rearrangement
4-hydroxy-1,4-benzoxazin-3-oneProduct of Electrochemical Synthesis
4-Hydroxyphthalic acidIntermediate
4-Hydroxyphthalic anhydrideIntermediate
4-Bromophthalic anhydrideStarting Material
4-Sulfophthalic acidStarting Material
4-Ethoxyphthalic anhydrideKey Intermediate
(S)-2-(tert-Butylsulfinyl)-isoindolin-1-oneChiral Auxiliary Derivative
(R)-PhenylglycinolChiral Amine
2-Formylbenzoic acidStarting Material
EthylamineReagent
Ethyl bromideReagent
Potassium carbonateBase/Reagent
Cuprous chlorideCatalyst
N-methylethanamideAmide Product Example
N-phenylethanamideAmide Product Example

Advanced Spectroscopic and Structural Elucidation of Isoindoline 1,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms. For 5-Ethoxy-2-ethylisoindoline-1,3-dione, a combination of one-dimensional and two-dimensional NMR experiments allows for an unambiguous assignment of all atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the N-ethyl group, the ethoxy substituent, and the aromatic protons on the isoindoline (B1297411) core.

N-Ethyl Group: This group gives rise to two signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (N-CH₂) protons. The splitting pattern is a direct result of the spin-spin coupling between the adjacent protons. The N-CH₂ group is expected to be deshielded by the adjacent nitrogen atom of the imide ring.

Ethoxy Group: Similar to the N-ethyl group, the ethoxy group produces a triplet for its terminal methyl (CH₃) protons and a quartet for the methylene (O-CH₂) protons. The O-CH₂ protons are deshielded due to the attached electronegative oxygen atom.

Aromatic Protons: The benzene (B151609) ring of the isoindoline structure contains three protons at positions C4, C6, and C7. The ethoxy group at C5 exerts a strong electron-donating effect, influencing the chemical shifts of these protons. The proton at C4 is expected to appear as a doublet, coupled to the proton at C6. The proton at C6 would likely be a doublet of doublets, coupled to both H4 and H7. The proton at C7 is anticipated to be a doublet, coupled to H6.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These values are estimated based on known data for related N-substituted phthalimides and ethoxy-substituted aromatic systems. nih.govorganicchemistrydata.orgcarlroth.commdpi.com

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₂-CH~1.25Triplet (t)~7.2
N-CH₂-CH₃~3.70Quartet (q)~7.2
O-CH₂-CH~1.45Triplet (t)~7.0
O-CH₂-CH₃~4.15Quartet (q)~7.0
Aromatic H7~7.70Doublet (d)~8.4
Aromatic H6~7.25Doublet of Doublets (dd)~8.4, ~2.3
Aromatic H4~7.10Doublet (d)~2.3

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons which are not visible in the ¹H NMR spectrum. organicchemistrydata.org For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the carbons of the ethyl and ethoxy groups. researchgate.netnih.gov

Carbonyl Carbons (C=O): The two imide carbonyl carbons (C1 and C3) are expected to resonate at a downfield chemical shift, typically around 167-168 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. researchgate.net

Aromatic Carbons: Six signals are anticipated for the aromatic carbons. Two of these are quaternary (C3a, C7a), and four are methine carbons (CH). The carbon atom directly attached to the ethoxy group (C5) will be significantly shielded, while the other carbons will have shifts influenced by their position relative to the substituents.

N-Ethyl and Ethoxy Carbons: The aliphatic carbons of the N-ethyl and ethoxy groups will appear in the upfield region of the spectrum.

The predicted ¹³C NMR chemical shifts are detailed in the following table, based on data from similar isoindoline-1,3-dione derivatives. organicchemistrydata.orgresearchgate.netresearchgate.netmdpi.com

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~167.5
Aromatic C5~165.0
Aromatic C7a~134.5
Aromatic C7~124.0
Aromatic C3a~125.0
Aromatic C6~118.5
Aromatic C4~108.0
O-CH₂-CH₃~64.0
N-CH₂-CH₃~34.0
O-CH₂-CH₃~14.5
N-CH₂-CH₃~13.5

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. youtube.comslideshare.netemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between the N-CH₂ and N-CH₃ protons, the O-CH₂ and O-CH₃ protons, and between the adjacent aromatic protons (H6 with H7, and H6 with H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). emerypharma.com It allows for the definitive assignment of carbon signals for all protonated carbons by linking the known ¹H assignments to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for assembling the molecular skeleton. youtube.comsdsu.eduscience.gov Key HMBC correlations would confirm the placement of the substituents on the isoindoline ring. For example, correlations would be expected from the N-CH₂ protons to the carbonyl carbons (C1, C3) and the quaternary aromatic carbon C7a. Likewise, the O-CH₂ protons would show correlations to the aromatic carbon C5, confirming the position of the ethoxy group.

Table 3: Key Predicted 2D NMR Correlations for Structural Confirmation
TechniqueCorrelating ProtonsCorrelated Nucleus (¹H or ¹³C)Structural Information Confirmed
COSYN-CH₂-CH₃N-CH₂-CHConnectivity of N-ethyl group
COSYAromatic H6Aromatic H7Connectivity of aromatic protons
HSQCAromatic H4Aromatic C4Direct C-H bond assignment
HMBCN-CH₂-CH₃C=ON-ethyl group attached to imide ring
HMBCO-CH₂-CH₃Aromatic C5Ethoxy group position on the aromatic ring

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and studying conformational isomers.

Characteristic Functional Group Vibrations of the Imide Ring

The isoindoline-1,3-dione structure possesses a cyclic imide functional group, which has highly characteristic vibrational frequencies. mdpi.com

The most prominent feature in the IR spectrum of a cyclic imide is the presence of two distinct carbonyl (C=O) stretching bands. spectroscopyonline.com This is a result of symmetric and asymmetric stretching modes of the two carbonyl groups.

Asymmetric C=O Stretch: Typically appears at a higher frequency, in the range of 1790–1735 cm⁻¹. spectroscopyonline.com

Symmetric C=O Stretch: Appears at a lower frequency, generally between 1750–1680 cm⁻¹. spectroscopyonline.comresearchgate.net

Other significant vibrations include C-N stretching of the imide ring and C-H stretching and bending modes from the aromatic and aliphatic parts of the molecule. uomustansiriyah.edu.iqlibretexts.org The aromatic C=C stretching vibrations are also expected in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net

Table 4: Characteristic Infrared (IR) Absorptions for the Isoindoline-1,3-dione Moiety
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100–3000Medium
Aliphatic C-H Stretch3000–2850Medium
Asymmetric C=O Stretch (Imide)~1770Strong
Symmetric C=O Stretch (Imide)~1710Strong
Aromatic C=C Stretch1600–1450Medium-Variable
C-N Stretch1350–1250Medium-Strong
C-O Stretch (Ether)1250–1200Strong

Conformational Analysis via Vibrational Modes

While NMR provides an averaged structure in solution, vibrational spectroscopy can offer insights into the specific conformations (or rotamers) present, particularly in the solid state. For this compound, rotation around the C(aromatic)-O single bond of the ethoxy group can lead to different spatial arrangements. nih.gov

These conformers are expected to have very similar energies, but their vibrational spectra may exhibit subtle differences. Low-frequency modes, such as skeletal deformations and torsional vibrations, are especially sensitive to conformational changes. By comparing the experimental IR and Raman spectra with theoretical spectra calculated for various possible conformers using computational methods like Density Functional Theory (DFT), it is possible to determine the most stable or predominant conformation of the molecule. nih.govnih.gov This combined experimental and computational approach is a powerful tool for detailed conformational analysis.

Mass Spectrometry for Fragmentation Pathways and Accurate Mass Determination

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds like this compound by analyzing the fragmentation patterns of the ionized molecule.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. For this compound (Chemical Formula: C₁₂H₁₃NO₃), HRMS provides a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This precision allows for the confident assignment of the chemical formula, a crucial step in structure confirmation. xml-journal.net The technique is invaluable for identifying unknown metabolites or synthesis byproducts. nih.gov

Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound

Ion Formula Ion Type Calculated m/z

This table is generated based on the chemical formula and represents theoretical values.

The fragmentation of N-substituted phthalimide (B116566) derivatives upon ionization (e.g., via Electrospray Ionization - ESI) follows predictable pathways that reveal structural information. xml-journal.netnih.gov For this compound, the fragmentation would likely be initiated by cleavage of the bonds within the N-ethyl group and the phthalimide core.

Key Proposed Fragmentation Steps:

Loss of Ethylene (B1197577): A common fragmentation for N-ethyl substituted compounds is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement or direct cleavage, leading to a protonated 5-ethoxyphthalimide fragment.

Cleavage of the Ethoxy Group: The ethoxy substituent on the aromatic ring can undergo fragmentation, such as the loss of an ethyl radical (•C₂H₅, 29 Da) or an ethylene molecule (C₂H₄, 28 Da), leading to a phenoxy radical cation or a hydroxy-substituted fragment, respectively.

Phthalimide Core Fragmentation: The isoindoline-1,3-dione structure itself can fragment through the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) molecules from the imide ring, a characteristic fragmentation for phthalates. nih.gov

These pathways are generally elucidated using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to produce a spectrum of daughter ions.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of an isoindoline-1,3-dione derivative is characterized by absorptions arising from π→π* and n→π* electronic transitions within the aromatic phthalimide system.

For this compound, the presence of the electron-donating ethoxy group on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted N-ethylphthalimide. rsc.org This is due to the interaction of the oxygen lone pair with the π-system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO). Studies on similar phthalimides show absorption bands typically in the 280-350 nm range. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

Solvent Expected λmax (nm) Corresponding Transition
Ethanol (B145695) ~290-310 π→π*

This table contains estimated values based on data for structurally similar compounds.

Fluorescence is the emission of light from a molecule after it has absorbed light. Many phthalimide derivatives are known to be fluorescent, a property that is highly sensitive to the nature and position of substituents on the aromatic ring. nih.gov Electron-donating groups, such as the ethoxy group at the 5-position (para to one of the carbonyl groups), can significantly enhance fluorescence quantum yields. rsc.orgrsc.org

The fluorescence mechanism often involves an intramolecular charge transfer (ICT) from the electron-donating substituent to the electron-accepting phthalimide core upon photoexcitation. rsc.org The emission wavelength and intensity are typically solvent-dependent (solvatochromism), which can provide further information about the change in dipole moment between the ground and excited states. It is anticipated that this compound would exhibit fluorescence with a noticeable Stokes shift.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound.

Based on crystal structures of related compounds like 2-ethylisoindoline-1,3-dione researchgate.net and other derivatives, researchgate.netnih.govresearchgate.net the following structural features are expected:

The phthalimide ring system would be nearly planar.

The ethyl group attached to the nitrogen atom would likely be oriented out of the plane of the phthalimide ring.

The ethoxy group's C-O-C bond would lie in the plane of the benzene ring to maximize resonance, with the terminal methyl group potentially adopting various conformations.

In the crystal lattice, molecules would likely be packed together through intermolecular forces such as C—H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Table 3: Representative Crystallographic Data for a Related Compound (2-Ethylisoindoline-1,3-dione) researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 7.254
b (Å) 4.475
c (Å) 13.506
β (°) 98.774
Volume (ų) 433.3

This data is for a reference compound and serves as an example of typical crystallographic parameters for this class of molecules.

Determination of Molecular Structure and Crystal Packing

A definitive determination of the molecular structure and crystal packing of this compound would necessitate experimental data from single-crystal X-ray diffraction analysis. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the conformation of the molecule. Furthermore, it would reveal the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the long-range order within the crystal. As of the latest review of available literature, no such crystallographic data has been published for this specific compound.

Analysis of Intermolecular Interactions in Crystal Lattices

The analysis of intermolecular interactions, which govern the packing of molecules in the crystal lattice and influence the material's physical properties, is contingent upon the availability of detailed structural data. In the absence of a determined crystal structure for this compound, a specific analysis of its hydrogen bonds, van der Waals forces, and potential π-π stacking interactions cannot be conducted.

For related isoindoline-1,3-dione derivatives, published studies often report the presence of weak C—H···O hydrogen bonds and π-π stacking interactions, which are common motifs in the crystal structures of aromatic imides. However, the specific nature and geometry of these interactions in this compound remain unknown.

Reactivity and Reaction Mechanisms of Isoindoline 1,3 Diones

Reactivity at the Imide Nitrogen Atom

The imide nitrogen in the isoindoline-1,3-dione system is flanked by two carbonyl groups, which significantly influences its chemical properties.

In the case of 5-Ethoxy-2-ethylisoindoline-1,3-dione, the imide nitrogen is already substituted with an ethyl group. Therefore, further N-alkylation or N-arylation reactions at this position are not possible without prior cleavage of the N-ethyl bond, which would require harsh reaction conditions.

However, for the parent compound, N-unsubstituted isoindoline-1,3-dione (phthalimide), N-alkylation is a common and synthetically useful reaction. The significant acidity of the proton on the imide nitrogen allows for its deprotonation by a base, followed by nucleophilic attack on an alkyl halide. nih.gov This is famously utilized in the Gabriel synthesis of primary amines. Similarly, N-arylation can be achieved, often through metal-catalyzed cross-coupling reactions. researchgate.net

Table 1: Examples of N-Alkylation and N-Arylation of Phthalimide (B116566)

Reactant 1 Reactant 2 Catalyst/Base Product Reference
Phthalimide 2-Chloro-1-[4-(arylphenyl)-1-piperazinyl]ethanone K₂CO₃ 2-[2-Oxo-2-[4-arylphenyl-1-piperazinyl]]ethyl-1H-isoindole-1,3(2H)-dione mdpi.com
Phthalimide β,β'-dichloroethyl ether - 2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione nih.gov

As the nitrogen atom in this compound is already alkylated, direct amidation or acylation at the nitrogen is not feasible. These reactions are typically seen with N-unsubstituted or N-hydroxy phthalimides. For instance, N-hydroxyphthalimide can be acylated on the oxygen atom.

In a broader context, the isoindoline-1,3-dione structure itself can be the result of an acylation reaction, where a primary amine reacts with phthalic anhydride (B1165640) or its derivatives. mdpi.com The synthesis of this compound would likely proceed through the reaction of 4-ethoxyphthalic anhydride with ethylamine (B1201723).

Transformations Involving the Aromatic Ring

The benzene (B151609) ring of the isoindoline-1,3-dione core is susceptible to electrophilic aromatic substitution, with the substitution pattern being directed by the existing substituents.

The aromatic ring of this compound contains a strongly activating ethoxy group (-OEt) and a deactivating imide functionality. The ethoxy group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to it. The imide group is a meta-director.

Given the positions of the substituents, the incoming electrophile will be directed to the positions ortho and para to the activating ethoxy group. The positions on the aromatic ring are numbered starting from the carbon bearing the carbonyl group adjacent to the ethoxy-substituted side. Thus, the ethoxy group is at position 5. The available positions for substitution are 4, 6, and 7.

The directing effects are as follows:

Ethoxy group (at C5): Activating and ortho-, para-directing. It will direct incoming electrophiles to positions C4 and C6.

Imide ring: Deactivating and meta-directing. It will direct incoming electrophiles to positions 5 and 6.

Considering these combined effects, the most likely positions for electrophilic attack are C4 and C6, with C6 being sterically less hindered. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly the 6-substituted product. masterorganicchemistry.comyoutube.com

Table 2: General Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Expected Major Product for this compound
Nitration HNO₃, H₂SO₄ 6-Nitro-5-ethoxy-2-ethylisoindoline-1,3-dione
Bromination Br₂, FeBr₃ 6-Bromo-5-ethoxy-2-ethylisoindoline-1,3-dione
Chlorination Cl₂, AlCl₃ 6-Chloro-5-ethoxy-2-ethylisoindoline-1,3-dione
Sulfonation Fuming H₂SO₄ 5-Ethoxy-2-ethyl-1,3-dioxoisoindoline-6-sulfonic acid

Aroylation, a specific type of Friedel-Crafts acylation using an aroyl chloride, would follow the same regioselectivity as other electrophilic aromatic substitutions. The reaction of this compound with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would be expected to yield the corresponding 6-aroyl derivative.

Other functionalizations of the aromatic ring can also be envisaged. For instance, if a bromo-substituted derivative is prepared via electrophilic halogenation, it could then undergo further transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of functional groups.

Ring-Opening and Cyclization Reactions

The imide ring of isoindoline-1,3-diones can be opened under various conditions. Basic hydrolysis, for instance, would lead to the formation of the corresponding dicarboxylic acid and ethylamine. This reactivity is fundamental to the use of the phthalimide group as a protective group for amines.

Acid-catalyzed hydrolysis would also result in ring opening. Additionally, hydrazinolysis, the reaction with hydrazine, is a common method for deprotection in the Gabriel synthesis, which cleaves the N-alkyl bond and forms phthalhydrazide. In the case of this compound, hydrazinolysis would be expected to yield 5-ethoxyphthalhydrazide and ethylamine.

While the isoindoline-1,3-dione ring is generally stable, reactions involving adjacent functionalities could lead to further cyclizations. For example, if a substituent introduced onto the aromatic ring contains a nucleophilic group, intramolecular cyclization could occur under appropriate conditions.

Hydrolysis and Alcoholysis of the Imide Ring

The imide functionality in isoindoline-1,3-diones is susceptible to nucleophilic attack by water (hydrolysis) or alcohols (alcoholysis), leading to the cleavage of one of the carbonyl-nitrogen bonds. This reaction is a cornerstone of the Gabriel synthesis of primary amines, where the phthalimide group serves as a protecting group for an amine. rsc.org

Under alkaline conditions, hydrolysis of an N-substituted phthalimide initially yields the salt of the corresponding phthalamic acid. researchgate.net Subsequent acidification protonates the carboxylate and can lead to the formation of the free phthalamic acid. For this compound, hydrolysis breaks the imide ring to produce 4-ethoxyphthalic acid and ethylamine. youtube.com The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on one of the imide's carbonyl carbons, followed by ring-opening. rsc.org

Alcoholysis follows a similar mechanism, with an alkoxide ion acting as the nucleophile to produce an ester derivative of the phthalamic acid.

Table 1: Hydrolysis and Alcoholysis of this compound
Reaction TypeReagentsMajor ProductsReference
Alkaline Hydrolysis1. NaOH (aq), Δ 2. H3O+4-Ethoxyphthalic acid and Ethylamine researchgate.netyoutube.com
Acid-Catalyzed HydrolysisH3O+, Δ4-Ethoxyphthalic acid and Ethylamine researchgate.net
Alcoholysis (e.g., with Methanol)1. NaOCH3, CH3OH 2. H3O+4-Ethoxy-2-(methoxycarbonyl)benzoic acid and Ethylamine researchgate.net

Cyclization Reactions to Form Fused Heterocycles

The isoindoline-1,3-dione framework is a valuable scaffold for the synthesis of more complex, fused heterocyclic systems. scispace.com These reactions often involve the transformation of the imide ring or reactions involving substituents on the aromatic ring or the nitrogen atom.

One powerful method involves photoinitiated domino reactions. For N-substituted phthalimides, irradiation can trigger intramolecular hydrogen abstraction, initiating a cascade of reactions that result in polycyclic products. acs.orgnih.govacs.org For instance, N-alkylphthalimides can undergo photochemical reactions that lead to the stereospecific formation of hexacyclic benzazepine products. acs.orgacs.org While not specifically documented for this compound, it is chemically plausible that it could undergo similar transformations.

Another strategy involves the cyclization of precursors like substituted phthalanilic acids, which can be cyclized to the corresponding N-phenylphthalimides in the presence of acid. researchgate.net Furthermore, N-aminophthalimides can undergo controlled 5-exo or 6-endo nitrogen cyclization reactions to yield different heterocyclic structures, demonstrating the versatility of the phthalimide core in constructing fused rings. mdpi.com

Redox Chemistry of the Isoindoline-1,3-dione Core

The redox chemistry of isoindoline-1,3-diones is multifaceted, involving both the oxidation and reduction of the core structure or its derivatives to access various reactive intermediates and products.

Oxidation Reactions and Derived Products

The phthalimide core is generally robust and resistant to oxidation under many conditions. Its stability is highlighted by the fact that 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) are readily oxidized back to the parent phthalimide using reagents like nickel peroxide (NiO₂) or pyridinium (B92312) chlorochromate (PCC). mdpi.com

However, the redox activity of related compounds, such as N-hydroxyphthalimide (NHPI), is of significant synthetic importance. NHPI can be oxidized to the phthalimide-N-oxyl (PINO) radical. mdpi.com This radical is a key intermediate in a wide range of transformations, including the C-H functionalization of aromatic systems. mdpi.com For example, the reaction of 1,4-dimethoxybenzene (B90301) with NHPI in the presence of an oxidant like manganese(III) acetate (B1210297) generates a C-O coupling product, demonstrating the ability of the PINO radical to react with electron-rich arenes. mdpi.com

Reduction Pathways of Cyclic Imides

The reduction of the cyclic imide moiety in isoindoline-1,3-diones offers a reliable pathway to various derivatives. The most common transformation is the partial reduction of one carbonyl group to a hydroxyl group, yielding a hydroxylactam (3-hydroxyisoindolin-1-one). mdpi.com

This selective reduction is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a standard reagent for converting cyclic imides to hydroxylactams. mdpi.com Other reagents like diisobutylaluminum hydride (DIBAL) can also be employed for this purpose. mdpi.com The reduction of this compound with NaBH₄ would be expected to yield 5-Ethoxy-2-ethyl-3-hydroxyisoindolin-1-one.

A different reductive pathway is observed for N-(acyloxy)phthalimides. These compounds function as redox-active esters and undergo reduction via a single electron transfer (SET) process. acs.org This reduction leads to the fragmentation of the molecule, generating a carbon-centered radical through decarboxylation, which can then participate in various bond-forming reactions. acs.orgdigitellinc.com

Table 2: Reduction Pathways for Isoindoline-1,3-dione Derivatives
Starting Material TypeReducing Agent/ConditionsProduct TypeMechanismReference
N-Alkyl-isoindoline-1,3-dioneNaBH4 in alcohol3-Hydroxyisoindolin-1-one (Hydroxylactam)Hydride attack on carbonyl mdpi.com
N-Alkyl-isoindoline-1,3-dioneAluminum Amalgam [Al(Hg)]3-Hydroxyisoindolin-1-one (Hydroxylactam)Selective reduction of benzylic carbonyl mdpi.com
N-(Acyloxy)phthalimidePhotochemical or ElectrochemicalCarbon-centered radical + CO2Single Electron Transfer (SET) and fragmentation acs.org

Domino and Cascade Reaction Mechanisms

Domino and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. The phthalimide scaffold is an excellent platform for initiating such reaction cascades.

Intramolecular 1,3-Hydride Transfer Mechanisms

Sigmatropic rearrangements, such as hydride transfers, are a class of pericyclic reactions that involve the migration of a sigma bond. wikipedia.org An intramolecular acs.orgacs.org hydride shift is a process where a hydrogen atom moves across a three-atom system. According to the Woodward-Hoffmann rules, a thermal acs.orgacs.org hydride shift must proceed through an antarafacial transition state, which is geometrically impossible for most acyclic or small ring systems. wikipedia.orglibretexts.org Consequently, uncatalyzed thermal acs.orgacs.org hydride shifts are generally high-energy, unfavorable processes. Photochemical acs.orgacs.org shifts, however, are symmetry-allowed and can occur suprafacially. libretexts.org

While a direct acs.orgacs.org hydride transfer is uncommon for phthalimides, a related and more prevalent mechanism in domino reactions is an intramolecular acs.orgacs.org-hydride transfer . This process is often observed in the photochemistry of N-alkylphthalimides. acs.orgnih.govacs.org Upon photochemical excitation, the carbonyl oxygen of the phthalimide core abstracts a γ-hydrogen from the N-alkyl substituent. In the case of this compound, this would involve the abstraction of a hydrogen atom from the methyl group of the N-ethyl substituent.

This acs.orgacs.org-hydrogen abstraction (a type of intramolecular H-abstraction) generates a 1,5-biradical intermediate. This biradical is highly reactive and serves as the starting point for a subsequent domino reaction sequence, which can include cyclization and further rearrangements to form complex polycyclic structures. acs.orgacs.org This photoinitiated process is a key example of how a simple substituent can be used to trigger a complex and synthetically useful cascade.

Multicomponent Reaction Mechanisms

The reactivity of isoindoline-1,3-diones, also known as phthalimides, in multicomponent reactions (MCRs) presents a fascinating area of synthetic chemistry. These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The participation of isoindoline-1,3-dione derivatives in such transformations is largely dictated by the substitution pattern on both the nitrogen atom and the aromatic ring. For the specific compound, This compound , its engagement in multicomponent reaction mechanisms can be inferred from the known reactivity of related N-substituted phthalimides.

A prominent example of a multicomponent reaction involving the phthalimide scaffold is the Passerini reaction. nih.govorganic-chemistry.orgacs.orgnih.govresearchgate.net In this three-component reaction, a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide react to form an α-acyloxy carboxamide. Notably, unsubstituted phthalimide, which possesses an acidic N-H proton (pKa ≈ 8.3), can act as a bioisostere for the carboxylic acid component. nih.govacs.org The proposed mechanism involves the activation of the aldehyde by the acidic phthalimide proton, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the isocyanide. nih.govacs.org However, in the case of This compound , the nitrogen atom is alkylated with an ethyl group, meaning it lacks the acidic proton necessary to initiate the Passerini reaction in this manner. Consequently, it is not expected to participate as the acid component in a traditional Passerini reaction.

While direct participation as an acidic component is precluded for N-substituted isoindoline-1,3-diones, their derivatives can be synthesized through multicomponent strategies. hhu.deresearchgate.netacs.orgacs.org For instance, novel methods for the synthesis of substituted phthalimides have been developed using one-pot multicomponent approaches under ultrasound irradiation. hhu.deresearchgate.netacs.org These reactions often involve a cascade of events, including Michael additions and intramolecular cyclizations, to construct the phthalimide ring system. hhu.deresearchgate.netacs.org

The Ugi four-component reaction (U-4CR) is another cornerstone of multicomponent chemistry, typically involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govrsc.orgrsc.orgmdpi.com While the core isoindoline-1,3-dione structure itself may not be a direct reactant in a classical Ugi reaction, derivatives of isoindolin-1-one, which are structurally related, have been synthesized through sequential Ugi and cyclization reactions. researchgate.net This suggests that with appropriate starting materials bearing the isoindoline-1,3-dione moiety, this scaffold could potentially be incorporated into more complex molecules via Ugi-type processes. The electron-donating nature of the 5-ethoxy group in This compound would likely influence the reactivity of the aromatic ring in any reaction where it participates as a nucleophile or is subject to electrophilic attack. The N-ethyl group, being a simple alkyl substituent, primarily serves to block the N-H reactivity seen in unsubstituted phthalimide and provides steric bulk around the imide functionality.

A hypothetical multicomponent reaction involving a derivative of This compound could be envisioned. For example, if a precursor molecule contained the This compound unit along with a separate reactive functional group (e.g., an aldehyde or an amine), this entire molecule could then participate in a multicomponent reaction like the Ugi or Passerini reaction. In such a scenario, the isoindoline-1,3-dione moiety would be a spectator to the main reaction but would be incorporated into the final complex molecular architecture.

The following table summarizes the types of multicomponent reactions in which phthalimide derivatives have been shown to participate, providing a basis for understanding the potential reactivity of This compound .

Reaction NameRole of Phthalimide DerivativeReactantsProduct TypeRef.
Passerini Reaction Acid Component (for N-H containing phthalimides)Aldehyde, Isocyanide, Phthalimideα-Acyloxy Carboxamide nih.govacs.org
Ugi/Cyclization Precursor to IsoindolinoneAmine, Carbonyl, Carboxylic Acid, IsocyanideIsoindolin-1-one researchgate.net
Ultrasound-Promoted MCR Product of Reaction2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetate, α,α-dicyanoolefineSubstituted Phthalimide hhu.deresearchgate.netacs.org

Derivatives and Analogues of Isoindoline 1,3 Diones: Synthesis and Comparative Studies

N-Substituted Isoindoline-1,3-diones with Varied Functional Groups

The nitrogen atom of the imide functional group in isoindoline-1,3-dione is a common site for chemical modification, allowing for the introduction of a wide array of substituents that can tailor the molecule's properties. nih.govmdpi.com The synthesis of these N-substituted derivatives is often achieved through the condensation of phthalic anhydride (B1165640) or its substituted analogues with primary amines. rsc.orgresearchgate.net

Alkyl, Aryl, and Heterocyclic N-Substituents

The identity of the N-substituent, whether it be a simple alkyl chain, a complex aryl group, or a heterocyclic moiety, profoundly influences the character of the resulting molecule. In the case of 5-Ethoxy-2-ethylisoindoline-1,3-dione , the N-substituent is an ethyl group, a small alkyl chain.

Alkyl Substituents: N-alkylation is a fundamental modification. Besides the N-ethyl group, other examples include N-methyl and N-hydroxyethyl substituents. researchgate.netnih.gov These modifications are typically introduced by reacting phthalic anhydride with the corresponding alkylamine. researchgate.net For instance, 2-(2-hydroxyethyl)isoindoline-1,3-dione can be synthesized by refluxing phthalic anhydride with ethanolamine (B43304) in toluene (B28343). chemicalbook.com

Aryl Substituents: The introduction of aryl groups, such as phenyl or substituted phenyl rings, is also common. These are often incorporated to enhance interactions with biological targets or to modify electronic properties. mdpi.commdpi.com

Heterocyclic N-Substituents: A vast number of derivatives feature N-linked heterocyclic systems. Arylpiperazine moieties, for example, have been incorporated to create compounds with affinity for specific biological receptors. nih.govmdpi.com Other complex heterocyclic structures can be attached, often via a linker, to the imide nitrogen. mdpi.com

The following table provides examples of different N-substituents on the isoindoline-1,3-dione core.

Substituent TypeExample Compound NameN-SubstituentReference
Alkyl2-ethylisoindoline-1,3-dioneEthyl epa.gov
Alkyl2-(2-hydroxyethyl)isoindoline-1,3-dione2-hydroxyethyl chemicalbook.com
Arylpiperazine2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)acetyl)isoindoline-1,3-dione2-(4-(2-methoxyphenyl)piperazin-1-yl)acetyl nih.gov
HeterocycleN-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamido mdpi.com

Impact of N-Substituents on Reactivity and Electronic Properties

The introduction of a simple alkyl group like the ethyl group in This compound primarily adds to the lipophilicity of the molecule. In contrast, incorporating larger, more complex groups like arylpiperazines can significantly alter the molecule's interaction with biological targets, such as cyclooxygenase (COX) enzymes. nih.govmdpi.com For instance, studies have shown that N-alkyl-isoindoline-1,3-dione derivatives can act as good inhibitors of COX enzymes. nih.gov The presence of an aromatic moiety on the N-substituent is often important for affinity to COX-2. nih.gov The reactivity of the imide nitrogen itself is also a key factor; the acidic proton present in unsubstituted phthalimide (B116566) allows for a range of reactions, including aminomethylation, which is altered upon N-substitution. nih.govmdpi.com

Substituent Effects on the Benzenoid Ring

Substitution on the aromatic (benzenoid) ring of the isoindoline-1,3-dione scaffold provides another critical avenue for modifying its chemical and physical properties. The position and electronic nature of these substituents can influence the molecule's reactivity, solubility, and biological activity.

Halogenated, Alkoxy (e.g., Ethoxy), and Other Substituted Derivatives

The target compound, This compound , features an ethoxy group at the 5-position of the benzene (B151609) ring. This is an example of an alkoxy-substituted derivative.

Alkoxy Derivatives: Alkoxy groups, such as methoxy (B1213986) (-OCH₃) and ethoxy (-OC₂H₅), are common substituents. The presence of a methoxy group has been studied in various isoindoline-1,3-dione derivatives. nih.gov For example, 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione is a known synthetic intermediate. komal-industries.comnih.gov The ethoxy group in the title compound is structurally similar and expected to confer comparable properties.

Halogenated Derivatives: Halogens, particularly fluorine and chlorine, are frequently incorporated into the benzenoid ring. nih.gov Studies on N-benzyl pyridinium (B92312) hybrids of isoindoline-1,3-dione have investigated the effects of fluoro and chloro substituents at various positions on the benzyl (B1604629) moiety, which provides insights into how halogens affect the electronic environment. nih.gov 7-Bromoisobenzofuran-1,3-dione is a halogenated precursor used in the synthesis of certain isoindolinone derivatives. acs.org

Electronic and Steric Influence of Aromatic Substituents

Substituents on the aromatic ring exert both electronic and steric effects that can dictate the molecule's behavior.

Electronic Influence: The ethoxy group in This compound is an electron-donating group. It increases the electron density of the aromatic ring through resonance. This can influence the reactivity of the ring in electrophilic aromatic substitution reactions and modulate the electronic properties of the entire π-system. Similarly, methoxy groups are also electron-donating. nih.gov In contrast, halogens like fluorine and chlorine are electron-withdrawing through induction but can be weakly electron-donating through resonance. The net effect often influences binding affinities in biological systems. For example, in a series of inhibitors, a para-fluoro substituent led to high potency, suggesting that the electronic properties of the substituent are crucial for activity. nih.gov

Steric Influence: The size of the substituent also plays a role. The ethoxy group is larger than a hydrogen or fluorine atom but comparable in size to other common functional groups. The steric bulk can influence the molecule's ability to fit into a specific binding site on a protein or enzyme. Studies have suggested that the size of the substituent on an attached benzyl moiety was important for the activity of certain isoindoline-1,3-dione derivatives. nih.gov

The following table summarizes the effects of different benzenoid substituents.

Substituent TypeExample SubstituentPositionElectronic EffectReference
AlkoxyEthoxy5Electron-donating epa.gov
AlkoxyMethoxy(various)Electron-donating nih.gov
HalogenFluoro(various)Electron-withdrawing (inductive) nih.gov
HalogenChloro(various)Electron-withdrawing (inductive) nih.gov
HalogenBromo7Electron-withdrawing (inductive) acs.org

Fused and Spiro-Fused Isoindoline-1,3-dione Systems

Beyond simple substitution, the isoindoline-1,3-dione framework can be incorporated into more complex, rigid structures such as fused and spiro-fused systems. These advanced derivatives often exhibit unique chemical properties and are of interest in materials science and drug discovery.

Fused Isoindoline-1,3-dione Systems: In these systems, the isoindoline-1,3-dione core shares one or more bonds with another ring system. A variety of fused multifunctionalized isoindole-1,3-diones have been synthesized. rsc.orgscispace.com One reported method involves a domino reaction of tetraynes and imidazole (B134444) derivatives to construct highly substituted tricyclic isoindole-1,3-diones. rsc.orgscispace.com These complex structures are synthesized to explore new chemical space and potential applications. scispace.com

Spiro-Fused Isoindoline-1,3-dione Systems: Spiro compounds contain two rings connected by a single common atom. Spiro-fused isoindoline-1,3-dione derivatives are a significant class of compounds. For example, spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives have been synthesized via the condensation of 2-aminonorbornene (B1216617) carboxamides with isatins. nih.gov Another approach involves the three-component reaction of arylamines, isatin, and cyclopentane-1,3-dione to create novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org These synthetic strategies provide access to structurally complex and diverse molecules. rsc.org

Structure-Reactivity/Property Relationship (SRPR) Investigations (non-clinical focus)

The relationship between the molecular architecture of isoindoline-1,3-dione derivatives and their chemical behavior is a cornerstone of modern organic synthesis and materials science. By systematically altering substituents on the phthalimide core and the N-substituent, researchers can fine-tune the electronic and steric properties of the molecule, thereby influencing its spectroscopic characteristics and reactivity. These non-clinical investigations are crucial for designing compounds with tailored properties for applications in areas such as organic electronics and polymer chemistry. The focus of such studies is often on how variations in structure correlate with observable and quantifiable chemical and physical phenomena, such as spectroscopic signatures and reaction efficiencies.

The isoindoline-1,3-dione scaffold, with its delocalized π-electron system, serves as an excellent platform for these investigations. acgpubs.org The imide group, -CO-N(R)-CO-, is a key functional feature whose reactivity and electronic properties are sensitive to the nature of the 'R' group and any substituents on the aromatic ring. acgpubs.org For instance, the introduction of an ethoxy group at the 5-position, as in this compound, introduces an electron-donating group to the benzene ring, which can modulate the electron density across the entire molecule. Similarly, the N-ethyl group provides a simple alkyl substituent that influences solubility and steric access to the imide carbonyls.

Correlation of Structural Variations with Spectroscopic Signatures

The spectroscopic profile of an isoindoline-1,3-dione derivative is a direct reflection of its electronic and vibrational states, which are intrinsically linked to its molecular structure. Variations in substituents lead to predictable shifts in spectroscopic data, providing a powerful tool for structural elucidation and for understanding the electronic effects at play.

Infrared (IR) Spectroscopy: The carbonyl groups of the imide moiety in isoindoline-1,3-diones produce characteristic strong absorption bands in the IR spectrum. The positions of these bands are sensitive to the electronic environment. Typically, two distinct C=O stretching bands are observed due to symmetric and asymmetric vibrations. For N-substituted phthalimides, these bands commonly appear in the range of 1700-1790 cm⁻¹. nih.gov The introduction of an electron-donating group like the ethoxy group at the 5-position is expected to increase electron density on the aromatic ring, which through resonance can slightly lower the bond order of the carbonyl groups, leading to a shift to lower wavenumbers (a red shift). Conversely, electron-withdrawing groups on the aromatic ring would cause a shift to higher wavenumbers (a blue shift).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for characterizing isoindoline-1,3-dione derivatives. semanticscholar.org The chemical shifts of the aromatic protons are particularly informative. In the case of this compound, the ethoxy group significantly influences the chemical shifts of the protons on the phthalimide ring. The protons ortho and meta to the ethoxy group will experience different degrees of shielding compared to an unsubstituted phthalimide. The N-ethyl group will present characteristic signals in the aliphatic region of the ¹H NMR spectrum, typically a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling constants (J values) around 7 Hz. researchgate.net In the ¹³C NMR spectrum, the carbonyl carbons are typically observed in the range of 165-170 ppm. mdpi.com The presence of different substituents on the aromatic ring or on the nitrogen atom leads to predictable changes in the chemical shifts of these key signals, allowing for detailed structural assignment. semanticscholar.org

UV-Vis Spectroscopy: The electronic absorption spectra of isoindoline-1,3-diones are characterized by absorptions in the UV region, arising from π→π* transitions within the aromatic system and n→π* transitions associated with the carbonyl groups. acgpubs.org The position (λ_max) and intensity of these absorption bands are highly dependent on the nature and position of substituents. Electron-donating groups, such as the ethoxy group, tend to cause a bathochromic (red) shift in the λ_max due to a decrease in the HOMO-LUMO energy gap. researchgate.net This effect is enhanced by the extension of conjugation. The optical properties, including the optical band gap (Eg), can be determined from UV-Vis spectra, which is particularly relevant for assessing their potential as materials for optical applications. acgpubs.orgresearchgate.net

Table 1: Expected Spectroscopic Data Correlation for Substituted Isoindoline-1,3-diones

CompoundKey Structural FeatureExpected ¹H NMR Shift (Aromatic Protons)Expected IR C=O Stretch (cm⁻¹)Expected UV-Vis λ_max Shift
2-Ethylisoindoline-1,3-dioneUnsubstituted Ring~7.8-7.9 ppm~1715, 1775Baseline
This compoundElectron-Donating Group (-OEt)Upfield shift for adjacent protonsLower frequency vs. unsubstitutedBathochromic (Red) Shift
5-Nitro-2-ethylisoindoline-1,3-dioneElectron-Withdrawing Group (-NO₂)Downfield shift for adjacent protonsHigher frequency vs. unsubstitutedHypsochromic (Blue) Shift

Influence of Structure on Reaction Yields and Selectivity

The reaction of phthalic anhydride with a primary amine, such as ethylamine (B1201723), proceeds via a two-step mechanism: nucleophilic attack of the amine on one of the carbonyl carbons to form a phthalic acid amide intermediate, followed by cyclization with the elimination of water to form the imide. mdpi.com The rate of the initial attack is dependent on the nucleophilicity of the amine. Simple alkylamines like ethylamine are generally effective nucleophiles.

The electronic nature of substituents on the phthalic anhydride ring also has a profound impact. For the synthesis of a compound like this compound, the starting material would be 4-ethoxyphthalic anhydride. The electron-donating ethoxy group slightly deactivates the carbonyl carbons towards nucleophilic attack compared to unsubstituted phthalic anhydride. This can potentially lead to slower reaction rates. Conversely, anhydrides bearing electron-withdrawing groups react more readily. Despite this, syntheses of various N-substituted phthalimides are often reported to proceed in good to excellent yields, suggesting that the reaction conditions (e.g., temperature, solvent, and reaction time) can be optimized to overcome these electronic effects. mdpi.comnih.gov For example, syntheses are often carried out in refluxing glacial acetic acid or benzene to facilitate the dehydration step. mdpi.commdpi.com

Steric hindrance can also affect reaction yields. Bulky N-substituents or substituents on the anhydride ring near the reaction centers can impede the approach of the nucleophile or hinder the conformational changes required for cyclization, leading to lower yields or the need for more forcing reaction conditions. acs.org The N-ethyl group is relatively small and is not expected to pose significant steric challenges.

Table 2: Influence of Substituents on Synthetic Yields of Isoindoline-1,3-diones

Anhydride ReactantAmine ReactantProductExpected Relative YieldReference
Phthalic AnhydrideEthylamine2-Ethylisoindoline-1,3-dioneHigh mdpi.com
4-Ethoxyphthalic AnhydrideEthylamineThis compoundGood to HighGeneral synthetic principle
4-Nitrophthalic AnhydrideEthylamine5-Nitro-2-ethylisoindoline-1,3-dioneVery High mdpi.com
Phthalic Anhydridetert-Butylamine2-tert-Butylisoindoline-1,3-dioneModerate to Good (steric hindrance)General synthetic principle

Applications of Isoindoline 1,3 Diones in Non Clinical Research and Materials Science

Agrochemical Research

The isoindoline-1,3-dione scaffold is a key component in a variety of agrochemicals, demonstrating efficacy as both herbicides and plant growth regulators.

Herbicidal and Pesticidal Agents

A significant application of isoindoline-1,3-dione derivatives is in the development of herbicides. Many of these compounds function as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. researchgate.netresearchgate.net Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen, causing rapid cell membrane disruption and plant death.

Research has led to the synthesis of numerous isoindoline-1,3-dione analogs with potent herbicidal activity. For instance, a series of N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and N-(benzothiazol-5-yl)isoindoline-1,3-diones have been synthesized and shown to exhibit strong PPO inhibition. researchgate.net One of the most potent inhibitors identified was S-(5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-6-fluorobenzothiazol-2-yl) O-methyl carbonothioate, with a Ki value of 0.08 µM, which is approximately nine times more potent than the commercial herbicide sulfentrazone (B1681188). researchgate.net

Another study focused on isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives, which also demonstrated significant herbicidal effects characteristic of PPO inhibitors, such as leaf cupping, crinkling, and necrosis. nih.gov Compounds like methyl 2-(6-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-2-methyl-3-oxo-2H-benzo[b] researchgate.netresearchgate.netoxazin-4(3H)-yl)propanoate and its ethyl ester analog showed over 80% control of various weeds at an application rate of 75 g a.i./ha. nih.gov

Furthermore, some phthalimide (B116566) derivatives have been investigated for their insecticidal activity. nih.gov

Table 1: Herbicidal Activity of Selected Isoindoline-1,3-dione Derivatives

Compound Target Enzyme Activity (Ki or IC50) Reference
S-(5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-6-fluorobenzothiazol-2-yl) O-methyl carbonothioate Protoporphyrinogen Oxidase (PPO) Ki = 0.08 µM researchgate.net
Methyl 2-((5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-6-fluorobenzothiazol-2-yl)thio)acetate Protoporphyrinogen Oxidase (PPO) Herbicidal activity comparable to sulfentrazone at 37.5 g ai/ha researchgate.net
5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-yl)isoindoline-1,3-dione Protoporphyrinogen Oxidase (PPO) Potent herbicidal activity

Plant Growth Regulators

Recent studies have revealed that phthalimide derivatives can act as plant growth regulators by interacting with plant hormone receptors. Specifically, certain phthalimide compounds have been found to bind to the abscisic acid (ABA) receptor pyrabactin (B1679896) resistant-like 2 (PYL2) in Arabidopsis thaliana. ABA is a crucial plant hormone involved in regulating various aspects of plant growth and development, as well as responses to environmental stress.

By binding to ABA receptors, these compounds can act as agonists, mimicking the effect of ABA and influencing processes such as seed germination and root growth. For example, several novel phthalimide compounds (designated Z3, Z5, and Z10 in a study) were shown to target AtPYL2 with dissociation constants in the low micromolar range. These findings suggest that isoindoline-1,3-dione derivatives could be developed as new agents to modulate plant growth and enhance stress tolerance.

Table 2: Binding Affinity of Phthalimide Derivatives to AtPYL2 Receptor

Compound Dissociation Constant (Kd) Method Reference
Z3 3.59 µmol/L Microscale Thermophoresis (MST)
Z5 3.54 µmol/L Microscale Thermophoresis (MST)

Development of Dyes and Colorants

The isoindoline-1,3-dione structure is a fundamental component in the synthesis of certain dyes and pigments. researchgate.netnih.gov The extended π-electron system and the inherent stability of the isoindoline-1,3-dione core contribute to the color and durability of these colorants. While specific examples directly utilizing 5-Ethoxy-2-ethylisoindoline-1,3-dione are not prominent in the literature, the general class of isoindoline-1,3-diones serves as important intermediates in the dye industry.

Analytical Chemistry Applications

The reactivity of the isoindoline-1,3-dione scaffold also lends itself to applications in analytical chemistry.

Reagents and Probes in Chemical Detection

While detailed, specific applications of this compound as an analytical reagent are not widely reported, the general reactivity of the phthalimide group makes it a candidate for the development of chemical probes. The imide nitrogen can be functionalized, allowing for the attachment of reporter groups or moieties that can interact with specific analytes. The development of isoindoline-1,3-dione derivatives as fluorescent probes or as reagents in colorimetric assays is an area of potential research.

Mechanistic Biological Studies (in vitro, non-clinical)

No studies detailing the interaction of this compound with acetylcholinesterase, butyrylcholinesterase, or InhA were found. While many other isoindoline-1,3-dione derivatives have been investigated as inhibitors of cholinesterases in the context of Alzheimer's disease research, this specific compound has not been the subject of such published studies.

There is no available information identifying the specific molecular targets of this compound or investigating the biological pathways it may modulate. Research on related compounds suggests that the isoindoline-1,3-dione core can be a starting point for developing agents with various cellular effects, but the specific effects of the 5-ethoxy and 2-ethyl substitutions have not been elucidated in the public domain.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the separation of 5-Ethoxy-2-ethylisoindoline-1,3-dione from reaction mixtures and in the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of non-volatile compounds like this compound. A reverse-phase HPLC method is typically suitable for this analysis. In such a setup, a non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase.

A typical HPLC method for a related compound, N-ethyl-4-menthane-3-carboxamide, utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier. researchgate.net For applications requiring mass spectrometry detection, a volatile acid like formic acid would be substituted for phosphoric acid. researchgate.netacs.orgmdpi.com This methodology is scalable and can be adapted for preparative separation to isolate impurities. researchgate.netacs.org

Illustrative HPLC Parameters:

Parameter Value
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water Gradient
Detector UV-Vis (at a wavelength determined by the compound's chromophore)
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

This technique allows for the quantitative determination of the purity of this compound, with impurities being identified by their distinct retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, this method can provide information on its identity and purity, as well as identify any volatile impurities. The electron ionization (EI) mass spectrum of the closely related N-ethylphthalimide shows a prominent molecular ion peak, which is crucial for confirming the molecular weight. researchgate.net

A standard GC-MS analysis would involve injecting a solution of the compound into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component. The general conditions for GC-MS analysis often involve a non-polar capillary column and a programmed temperature ramp. mdpi.com

Illustrative GC-MS Parameters:

Parameter Value
GC Column HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250-280 °C
Oven Program Initial temperature of 60-100 °C, ramped to 280-300 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 45-450 amu |

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of the synthesis of isoindoline-1,3-dione derivatives. acs.org It allows for the rapid assessment of the progress of a chemical reaction by separating the reactants, products, and any by-products on a silica (B1680970) gel plate. The synthesis of various N-substituted phthalimides is often monitored using TLC to determine the point of reaction completion. acs.org

In the context of this compound synthesis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The separated spots are visualized under UV light or by staining. The relative positions of the spots (Rf values) provide information about the components of the mixture. Once the reaction is complete, TLC can also aid in optimizing the conditions for purification by column chromatography.

Illustrative TLC Parameters:

Parameter Value
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v)

| Visualization | UV lamp (254 nm) or chemical stain (e.g., potassium permanganate) |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical changes that occur in this compound upon heating. These methods are crucial for determining the compound's thermal stability and characterizing its phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org This technique is used to evaluate the thermal stability of this compound. The decomposition of polyimides, a related class of polymers, has been studied using TGA, showing that the degradation process is influenced by the atmosphere (inert or oxidative). mdpi.com For N-alkylsubstituted phthalimides, TGA has been used to determine the enthalpy of sublimation. researchgate.net

A typical TGA experiment involves heating a small amount of the sample at a constant rate. The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability.

Illustrative TGA Data:

Temperature Range (°C) Mass Loss (%) Associated Process
25-200 < 1 Loss of residual solvent

The analysis of decomposition products can be further enhanced by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer. mdpi.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. libretexts.org DSC is used to determine the melting point, glass transitions, and other phase changes of this compound. Studies on various phthalimide (B116566) derivatives have utilized DSC to determine their melting points and enthalpies of fusion. researchgate.netresearchgate.net For instance, the curing of phenylethynyl phthalimide derivatives has been analyzed using DSC to understand their crosslinking reactions. researchgate.net

In a DSC experiment, the sample and a reference are heated at the same rate, and the difference in heat flow required to maintain them at the same temperature is measured. An endothermic peak on the DSC thermogram typically corresponds to melting, while an exothermic peak could indicate crystallization or decomposition.

Illustrative DSC Data:

Thermal Event Temperature (°C) Enthalpy (J/g)
Melting Point Specific to the compound Endothermic peak

The thermal properties of naphthalene (B1677914) phthalimide derivatives have also been characterized using DSC and TGA to understand their structure-property relationships. mdpi.comnih.gov

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthesis of Isoindoline-1,3-diones

The chemical industry's shift towards environmentally benign methodologies has profound implications for the synthesis of isoindoline-1,3-diones, including the 5-ethoxy-2-ethyl derivative. Traditional synthesis often involves high temperatures and hazardous solvents. researchgate.net Future research is increasingly focused on "green" alternatives that minimize waste, energy consumption, and the use of toxic substances.

Key innovations in this area include the development of solvent-free reaction conditions, which have proven effective for the synthesis of various isoindoline-1,3-dione derivatives. researchgate.net These methods not only reduce solvent waste but can also lead to faster reaction times and simpler purification procedures. The use of greener solvents, such as water or ionic liquids, is another promising avenue. nih.govrug.nl For instance, the synthesis of N-substituted phthalimides has been successfully demonstrated in water, a benign and abundant solvent. nih.gov

Furthermore, the application of photoredox catalysis, utilizing visible light to drive chemical reactions at room temperature, represents a significant leap towards sustainable synthesis. smolecule.com This approach offers mild reaction conditions and has been used to produce isoindoline-1,3-diones with moderate to good yields. smolecule.com The development of reusable catalysts, such as silica-supported systems, also contributes to the greening of these synthetic processes. researchgate.net

Green Synthesis ApproachKey FeaturesPotential Advantages for 5-Ethoxy-2-ethylisoindoline-1,3-dione Synthesis
Solvent-Free Reactions Reactions are conducted without a solvent, often with simple heating. researchgate.netReduced solvent waste, potential for faster reactions, and simplified product isolation.
Aqueous Media Synthesis Utilizes water as the reaction solvent. nih.govEnvironmentally benign, low cost, and enhanced safety.
Photoredox Catalysis Employs visible light and a photocatalyst to initiate the reaction. smolecule.comMild reaction conditions (room temperature), high selectivity, and reduced energy consumption.
Reusable Catalysts Catalysts are immobilized on a solid support (e.g., silica). researchgate.netFacilitates catalyst recovery and reuse, reducing waste and cost.

Exploration of Novel Reaction Pathways and Mechanistic Discoveries

Beyond green chemistry, the quest for novel and more efficient synthetic routes to isoindoline-1,3-diones is a vibrant area of research. These new pathways often provide access to a wider range of derivatives with diverse functionalities. Palladium-catalyzed reactions, such as aminocarbonylation, have emerged as powerful tools for the one-step cyclization to form the isoindoline-1,3-dione core. smolecule.com Similarly, copper-catalyzed oxidative coupling reactions offer an alternative route with excellent regioselectivity. smolecule.com

Recent developments have also focused on metal-free synthetic methods. acs.org For example, a metal-free protocol for the synthesis of N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones has been reported, offering a scalable and operationally simple alternative to traditional methods. acs.org Mechanistic studies are crucial for the optimization of these new reactions. Understanding the reaction intermediates and transition states allows for the rational design of catalysts and reaction conditions to improve yields and selectivity. researchgate.net

Design and Synthesis of Advanced Materials with Tunable Properties

The inherent electronic properties of the isoindoline-1,3-dione scaffold make it an attractive building block for advanced materials. acgpubs.org The delocalized π-electron system within the molecule is a key feature that can be exploited in the design of materials with specific optical and electronic properties. acgpubs.orgresearchgate.net Research in this area is focused on the synthesis of novel isoindoline-1,3-dione derivatives and the study of their structure-property relationships. semanticscholar.org

By strategically modifying the substituents on the aromatic ring and the nitrogen atom, it is possible to tune the material's properties, such as its absorption and emission of light, conductivity, and thermal stability. semanticscholar.orgresearchgate.net For instance, the introduction of different alkyl chains has been shown to influence the self-assembly and optical properties of bithiophene-phthalimide based materials. semanticscholar.org This tunability is particularly relevant for applications in optoelectronics, where materials with specific band gaps and refractive indices are required. acgpubs.orgresearchgate.net The 5-ethoxy group in this compound, for example, can influence the electronic properties of the molecule and, by extension, the characteristics of materials derived from it.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules, including derivatives of isoindoline-1,3-dione. nih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and their associated properties to identify patterns and make predictions. researchgate.netnih.gov In the context of this compound, AI and ML could be employed to:

Predict Biological Activity: By training algorithms on existing data for isoindoline-1,3-dione derivatives with known biological activities (e.g., anti-inflammatory, anticancer), it may be possible to predict the potential therapeutic applications of novel compounds. mdpi.comnih.gov

Optimize Synthetic Routes: Machine learning models can be used to predict the outcomes of chemical reactions, helping chemists to identify the most efficient and sustainable synthetic pathways.

Design Novel Materials: AI can be used to design new isoindoline-1,3-dione derivatives with desired optical and electronic properties for specific applications in materials science. mdpi.com

Predict Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and other computational models can predict properties such as solubility, stability, and toxicity, accelerating the development process. nih.govmdpi.com

The use of in silico methods like molecular docking is already a common practice in the study of isoindoline-1,3-dione derivatives to understand their interactions with biological targets. researchgate.netnih.gov The increasing sophistication of AI and ML will further enhance these capabilities, enabling a more targeted and efficient approach to compound design. mdpi.com

Interdisciplinary Research with Related Fields (e.g., Optoelectronics, Advanced Catalysis)

The future of research on this compound and its analogs lies in interdisciplinary collaboration. The unique properties of the isoindoline-1,3-dione scaffold make it a versatile platform for applications in a variety of fields.

Optoelectronics: The tunable optical and electronic properties of isoindoline-1,3-dione derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. researchgate.netresearchgate.net Research at the interface of chemistry and materials science will be crucial for developing high-performance materials.

Advanced Catalysis: Isoindoline-1,3-diones are not only the products of catalytic reactions but can also be involved in catalytic processes themselves. For example, photoredox catalysis utilizes light to drive chemical transformations, and isoindoline-1,3-dione derivatives could potentially be developed as novel photocatalysts. smolecule.comacs.orgacs.org

Medicinal Chemistry: The isoindoline-1,3-dione core is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide range of therapeutic activities, including anti-inflammatory, anticancer, and neuroprotective effects. nih.govmdpi.comnih.govmdpi.commdpi.com Continued collaboration between chemists, biologists, and pharmacologists will be essential for the discovery of new drug candidates based on this structure.

Q & A

Q. What are the key synthetic routes for 5-Ethoxy-2-ethylisoindoline-1,3-dione, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cross-coupling (e.g., Sonogashira coupling) to introduce ethynyl or ethoxy groups to isoindole derivatives. For example, coupling ethynyl-substituted phenyl groups with isoindole precursors under controlled temperature and inert atmospheres can yield the target compound . Optimization includes adjusting catalyst loading (e.g., Pd/Cu systems), solvent polarity, and reaction time. Post-synthesis purification may employ membrane separation technologies to isolate high-purity fractions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and molecular symmetry. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., dione carbonyl stretches at ~1700 cm⁻¹). Computational tools, such as PubChem-derived InChIKey and SMILES strings, aid in structural cross-validation .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Monitor degradation via periodic HPLC analysis. Stability studies should replicate environmental factors (humidity, temperature) to identify degradation pathways. Avoid long-term storage; prioritize immediate use after synthesis .

Q. What are the primary applications of this compound in chemical synthesis?

  • Methodological Answer : The compound serves as a versatile intermediate for synthesizing isoindoline derivatives with biological activity (e.g., anti-inflammatory agents). Its ethoxy and ethyl groups enable further functionalization via substitution or reduction reactions. For instance, lithium aluminum hydride can reduce the dione moiety to an amine, expanding pharmacological utility .

Q. How should researchers design preliminary toxicity assessments?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT or resazurin assays) using cell lines (e.g., HEK-293). Dose-response curves and IC₅₀ values establish baseline toxicity. Pair with Ames tests for mutagenicity screening. Adhere to OECD guidelines for experimental reproducibility .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : Employ a 2³ factorial design to evaluate variables: catalyst concentration (A), temperature (B), and solvent polarity (C). Response surface methodology (RSM) models interactions between factors to maximize yield. For example, higher catalyst loading (A+) with polar aprotic solvents (C+) may reduce byproduct formation. Regression analysis identifies statistically significant parameters .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). Control for batch-to-batch variability by standardizing synthesis protocols. Meta-analysis of published data, weighted by study quality (e.g., sample size, purity verification), can reconcile discrepancies. Advanced statistical tools (ANOVA, Bayesian inference) quantify uncertainty .

Q. How do computational simulations enhance experimental design for derivative synthesis?

  • Methodological Answer : Density Functional Theory (DFT) predicts reactivity sites (e.g., electrophilic substitution at isoindole C-2). Molecular docking screens derivatives for target binding (e.g., COX-2 inhibition). Virtual reaction simulations (e.g., Schrödinger Suite) minimize trial-and-error synthesis, reducing resource consumption .

Q. What advanced purification techniques improve yield and purity?

  • Methodological Answer : Continuous flow reactors coupled with inline HPLC monitoring enable real-time purity adjustments. Membrane-based separation (e.g., nanofiltration) isolates target molecules from byproducts. Countercurrent chromatography (CCC) offers high-resolution separation of structurally similar compounds .

Q. How can researchers assess environmental fate and transport of this compound?

  • Methodological Answer :
    Use OECD 307 guidelines to study biodegradation in soil/water systems. High-resolution mass spectrometry (HRMS) tracks transformation products. Computational models (e.g., EPI Suite) estimate bioaccumulation and persistence. Field studies measure air-surface exchange rates and precipitation scavenging effects .

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5-Ethoxy-2-ethylisoindoline-1,3-dione

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